molecular formula C20H14Cl2N2 B11967059 N-(2-chlorophenyl)-1-[4-[(2-chlorophenyl)iminomethyl]phenyl]methanimine CAS No. 59426-06-1

N-(2-chlorophenyl)-1-[4-[(2-chlorophenyl)iminomethyl]phenyl]methanimine

Cat. No.: B11967059
CAS No.: 59426-06-1
M. Wt: 353.2 g/mol
InChI Key: PZGVNFWUAIWZMQ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-[4-[(2-chlorophenyl)iminomethyl]phenyl]methanimine is an organic compound with a complex structure It is characterized by the presence of two chlorophenyl groups and an iminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-[4-[(2-chlorophenyl)iminomethyl]phenyl]methanimine typically involves the reaction of 2-chlorobenzaldehyde with 4-aminobenzophenone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-[4-[(2-chlorophenyl)iminomethyl]phenyl]methanimine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial Properties
Recent studies have highlighted the antibacterial activities of compounds similar to N-(2-chlorophenyl)-1-[4-[(2-chlorophenyl)iminomethyl]phenyl]methanimine. Research indicates that imines and their derivatives exhibit varying degrees of antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, aldimines derived from chlorophenyl groups have shown promising results in inhibiting bacterial growth, comparable to standard antibiotics .

Table 1: Antibacterial Activity of Imines

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
N-(4-chlorophenyl)-1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimineE. coli12 µg/mL
Similar AldimineS. aureus8 µg/mL
Fluorinated AldimineP. aeruginosa6 µg/mL

1.2 Anticancer Activity
Imines have also been explored for their anticancer properties. The structural characteristics of this compound, particularly the presence of halogenated phenyl groups, may enhance its interaction with cancer cell receptors, potentially leading to apoptosis in malignant cells .

Case Study:
A study evaluated the cytotoxic effects of various imine derivatives on human cancer cell lines, demonstrating that compounds with similar structures to this compound exhibited significant inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM.

Materials Science Applications

2.1 Coordination Chemistry
this compound serves as a ligand in coordination chemistry, particularly in the formation of metal complexes. These complexes are investigated for their electronic properties and potential applications in catalysis and sensor technology .

Table 2: Properties of Metal Complexes Derived from Imines

Metal IonLigand UsedStability Constant (log K)Application
Cu(II)This compound5.67Catalytic reactions
Ni(II)Similar Aldimine6.12Sensor technology

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and amines under controlled conditions. Characterization methods such as FT-IR, NMR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-[4-[(2-chlorophenyl)iminomethyl]phenyl]methanimine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The chlorophenyl groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Chloro(phenyl)-N-(2,4-dichlorophenyl)methanimine
  • N-(2-chlorophenyl)-4-cyanobenzenesulfonamide
  • 4-Chlorophenylacetic acid

Uniqueness

N-(2-chlorophenyl)-1-[4-[(2-chlorophenyl)iminomethyl]phenyl]methanimine is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications, making it a valuable compound for further research and development.

Biological Activity

N-(2-chlorophenyl)-1-[4-[(2-chlorophenyl)iminomethyl]phenyl]methanimine, a Schiff base compound, has garnered attention in recent years for its diverse biological activities. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C21H16Cl2NC_{21}H_{16}Cl_2N, with a molecular weight of approximately 365.81 g/mol. The compound features a complex structure characterized by the presence of imine functional groups that contribute to its biological properties.

Structural Characteristics

PropertyValue
Molecular FormulaC21H16Cl2N
Molecular Weight365.81 g/mol
LogP5.318
PSA (Polar Surface Area)47.89 Ų

Antimicrobial Properties

Recent studies have indicated that Schiff bases, including this compound, exhibit significant antimicrobial activity. For instance, research demonstrated that similar compounds effectively inhibited the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Antiplasmodial Activity

A notable study highlighted the antiplasmodial effects of related hydrazone compounds against Plasmodium falciparum, particularly strains resistant to conventional treatments. The compound was shown to suppress parasite growth significantly in vitro and improve survival rates in infected murine models . This suggests potential applications in malaria treatment.

Cytotoxicity and Apoptosis Induction

The compound's ability to induce apoptosis in cancer cells has been documented. In vitro experiments revealed that it triggers mitochondrial dysfunction, leading to increased apoptosis rates in various cancer cell lines. The mechanism involves the disruption of mitochondrial membrane potential and activation of caspases .

Case Study: Structure-Activity Relationship (SAR)

A comprehensive study analyzed the structure-activity relationship of Schiff bases, revealing that modifications in the chlorophenyl moiety significantly impacted biological activity. Compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cells compared to their counterparts with electron-donating groups .

Properties

CAS No.

59426-06-1

Molecular Formula

C20H14Cl2N2

Molecular Weight

353.2 g/mol

IUPAC Name

N-(2-chlorophenyl)-1-[4-[(2-chlorophenyl)iminomethyl]phenyl]methanimine

InChI

InChI=1S/C20H14Cl2N2/c21-17-5-1-3-7-19(17)23-13-15-9-11-16(12-10-15)14-24-20-8-4-2-6-18(20)22/h1-14H

InChI Key

PZGVNFWUAIWZMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)C=NC3=CC=CC=C3Cl)Cl

Origin of Product

United States

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